ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate
Description
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is a heterocyclic ester featuring a benzoate core substituted at the 4-position with a pyrrolidinone ring. This pyrrolidinone is further functionalized with a carbamoyl linkage to a 4H-1,2,4-triazole moiety.
Properties
IUPAC Name |
ethyl 4-[2-oxo-4-(1H-1,2,4-triazol-5-ylcarbamoyl)pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)21-8-11(7-13(21)22)14(23)19-16-17-9-18-20-16/h3-6,9,11H,2,7-8H2,1H3,(H2,17,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZYIVIWXOHEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Suzuki Coupling for Benzoate Intermediate
Step 2: SNAr with Triazole Carboxamide
Step 3: Final Amidation (if required)
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.5 equiv), HOBt (1.5 equiv) |
| Solvent | DMF |
| Temperature | 25°C, 12 h |
| Yield | 80–85% |
Comparative Analysis of Methodologies
Palladium-Catalyzed vs. Acid-Mediated Pathways :
-
Pd-catalyzed routes (e.g., Suzuki coupling) offer regioselectivity but require stringent inert conditions.
-
Acid-mediated SNAr simplifies purification but risks over-alkylation.
Yield Optimization :
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antifungal Activity
One of the most notable applications of triazole derivatives, including ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate, is their antifungal properties. Research indicates that triazole compounds exhibit significant efficacy against various phytopathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi like Botrytis cinerea and Sclerotinia sclerotiorum, which are responsible for severe agricultural losses . The incorporation of the pyrrolidine moiety may enhance this activity by improving the compound's interaction with fungal enzymes or membranes.
Antimicrobial Properties
In addition to antifungal activity, triazoles are known for their broad-spectrum antimicrobial effects. This compound may also demonstrate antibacterial properties against various Gram-positive and Gram-negative bacteria. Triazole derivatives have been reported to possess mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Pharmaceutical Applications
The unique chemical structure of this compound positions it as a potential candidate for drug development. Triazoles are commonly used as antifungal agents in clinical settings due to their ability to inhibit cytochrome P450 enzymes in fungi . The compound's dual functionality (triazole and pyrrolidine) may lead to novel therapeutic agents for treating infections caused by resistant fungal strains.
Agricultural Applications
In agriculture, compounds like this compound can serve as effective fungicides or plant growth regulators. The ability to combat fungal pathogens while promoting plant health makes triazole derivatives valuable in crop protection strategies . Their application can enhance crop yields and reduce reliance on traditional fungicides that may have detrimental environmental effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization with the benzoate group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives in various applications:
These findings highlight the compound's versatility and potential in both pharmaceutical and agricultural sectors.
Mechanism of Action
The mechanism of action of ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Target Compound vs. Pyridazine/Isoxazole Derivatives (I-6230, I-6273, I-6373)
- Substituent Groups: The target’s triazole-carbamoyl-pyrrolidinone group contrasts with pyridazine (I-6230) and isoxazole (I-6273, I-6373) moieties. Triazoles are known for hydrogen-bonding interactions, which could enhance binding affinity in biological targets compared to pyridazine’s electron-deficient aromatic system .
- By contrast, phenethylamino/thio linkers in I-6230 and I-6373 offer greater flexibility, which may reduce specificity .
- Metabolic Stability : Isoxazole derivatives (e.g., I-6273) are often metabolically stable, but the triazole-carbamoyl group in the target may confer resistance to oxidative degradation .
Target Compound vs. Ethyl 4-[(4H-1,2,4-triazol-3-yl)methyl]benzoate
- Triazole Attachment: The target’s carbamoyl-pyrrolidinone linker provides a more stable and polar attachment compared to the methyl-linked triazole in the discontinued analog.
Target Compound vs. Ethyl 4-(dimethylamino)benzoate
- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates high reactivity in resin formulations due to its electron-rich dimethylamino group. By contrast, the target’s triazole-carbamoyl group may reduce electrophilicity but enhance hydrogen-bonding capacity in materials or biological systems .
Research Findings and Implications
- Synthetic Challenges: The carbamoyl-pyrrolidinone linkage in the target compound likely requires specialized coupling reagents (e.g., carbodiimides), whereas phenethylamino/thio linkers in analogs are synthesized via nucleophilic substitution or thiol-ene reactions .
- Material Science Applications: Ethyl 4-(dimethylamino)benzoate’s success in resin cements () suggests that the target compound’s polar groups could improve polymer compatibility or crosslinking efficiency, though this remains untested.
- Biological Potential: Triazole-containing compounds are prevalent in antifungal and anticancer agents. The target’s structural complexity positions it as a candidate for kinase inhibition or protease targeting, though specific activity data are lacking .
Biological Activity
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 302.33 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, which plays a crucial role in chronic inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at low micromolar concentrations.
- Inflammation Model : In an animal model of chronic inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-1β and TNFα), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines showed that the compound could significantly reduce cell viability and induce apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells.
Q & A
Basic: What spectroscopic methods are critical for confirming the structure of ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the positions of the pyrrolidinone, triazole, and benzoate moieties. For example, the ester carbonyl (C=O) of the benzoate appears at ~165–170 ppm in -NMR, while the 2-oxo group in pyrrolidinone resonates near 170–175 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS can validate the molecular ion peak (e.g., observed m/z 365.2 in related triazole esters) and fragmentation patterns to confirm substituents .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm, N–H stretches for triazole carbamoyl near 3300 cm) .
Advanced: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved experimentally?
Answer:
- Phase Solubility Analysis: Perform systematic solubility tests in solvents like DMSO, methanol, ethyl acetate, and hexane under controlled temperatures (25°C, 40°C). Use HPLC to quantify dissolved compound .
- Thermodynamic Modeling: Apply the Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen-bonding, and dispersion forces. Discrepancies may arise from polymorphic forms; validate via X-ray diffraction (XRD) to check for crystal lattice variations .
- Dynamic Light Scattering (DLS): Assess aggregation tendencies in solvents, which may falsely indicate low solubility due to colloidal formation .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Stepwise Functionalization:
- Pyrrolidinone Formation: React ethyl 4-aminobenzoate with γ-keto esters to form the pyrrolidinone core via cyclocondensation .
- Triazole Coupling: Introduce the 4H-1,2,4-triazole-3-carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
- Yield Optimization: Adjust reaction temperature (40–60°C), solvent (DMF or THF), and stoichiometry (1:1.2 ratio of pyrrolidinone to triazole reagent) .
Advanced: How can computational methods predict the compound’s binding affinity to adenosine receptors?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole carbamoyl group and adenosine A/A receptor pockets. Validate with co-crystallized ligands (e.g., PDB: 6JF) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing benzoate with pyridazine) to prioritize synthetic targets .
- MD Simulations: Run 100-ns trajectories in explicit solvent to assess stability of receptor-ligand complexes, focusing on hydrogen bonds between the pyrrolidinone carbonyl and His278 (A) .
Basic: What purification techniques are effective for isolating this compound post-synthesis?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc/MeOH 6:3:1) to separate unreacted triazole intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance purity. Monitor crystal growth via polarized light microscopy .
- HPLC Prep-Scale: Employ C18 columns with acetonitrile/water (0.1% TFA) mobile phase for high-purity isolation (>98%) .
Advanced: How does the stereochemistry of the pyrrolidinone ring impact biological activity?
Answer:
- Enantioselective Synthesis: Prepare enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP) .
- Biological Assays: Test enantiomers in adenosine receptor binding assays (IC) and compare with racemic mixtures. For example, (S)-pyrrolidinone may show 10-fold higher A affinity due to better fit in the hydrophobic pocket .
- XRD Analysis: Resolve crystal structures to correlate absolute configuration with activity. Monoclinic P2/n symmetry is common for similar triazole derivatives .
Basic: What stability issues arise during long-term storage, and how are they mitigated?
Answer:
- Degradation Pathways: Hydrolysis of the ester group (e.g., in humid conditions) and oxidation of the triazole ring. Monitor via accelerated stability studies (40°C/75% RH) .
- Stabilization Strategies: Store under argon at –20°C in amber vials. Add antioxidants (e.g., BHT) to solid formulations .
- Analytical Monitoring: Use LC-MS every 3 months to detect degradation products (e.g., benzoic acid from ester hydrolysis) .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer:
- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., iminium ions during pyrrolidinone formation) via -NMR .
- Flow Chemistry: Improve yield and reproducibility by conducting carbamoyl coupling in a continuous-flow reactor with precise temperature control (50±1°C) .
- DoE Optimization: Apply Design of Experiments (DoE) to screen variables (solvent, catalyst loading, time) and identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
